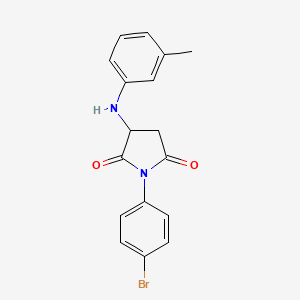

1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione

Description

1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a bromophenyl group at position 1 and an m-tolylamino substituent at position 2. This compound belongs to a class of succinimide analogs, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties. The compound’s structure is confirmed by spectroscopic methods (NMR, IR, HRMS) and elemental analysis, as seen in analogous compounds .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-11-3-2-4-13(9-11)19-15-10-16(21)20(17(15)22)14-7-5-12(18)6-8-14/h2-9,15,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWAEIJLLWNZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

Attachment of the Tolylamino Group: The tolylamino group can be attached through an amide coupling reaction using a tolylamine derivative and a suitable coupling reagent.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can undergo coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(4-bromophenyl)-3-(m-tolylamino)pyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-dione derivatives:

Key Observations :

- Substituent Effects on Physicochemical Properties: Alkylthio substituents (e.g., hexadecylthio in ) lower melting points (78–79°C) compared to aromatic/heterocyclic derivatives, likely due to reduced crystallinity from flexible alkyl chains.

- Bioactivity Correlations: Aryloxy substituents (e.g., 4-bromophenoxy in ) enhance enzyme inhibitory activity, as seen in GABA-transaminase inhibition (IC₅₀ = 100.5 µM). Alkylamino or benzylamino groups (e.g., 4-fluorobenzylamino in ) are associated with CNS-targeted applications, possibly due to improved blood-brain barrier penetration.

Spectroscopic and Analytical Data

- NMR : Aromatic protons in 4-bromophenyl derivatives resonate at δ 7.75–7.92 ppm (doublets, J = 8.4–8.5 Hz), while methyl groups in aliphatic chains appear at δ 0.8–1.5 ppm .

- HRMS : Bromine isotopic patterns (e.g., m/z 501.0774 and 503.0763 for C₂₃H₂₂N₂O₆Br) confirm molecular composition .

- IR : Stretching vibrations for C=O (1745 cm⁻¹), C-Br (717 cm⁻¹), and aromatic C-H (3080 cm⁻¹) are characteristic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.